Regioisomeric Differentiation: 3,4-Dimethoxy vs. 4,5-Dimethoxy Substitution Pattern on Nitrobenzyl Alcohol
The target compound, (3,4-dimethoxy-2-nitrophenyl)methanol, is a regioisomer of the more widely studied 4,5-dimethoxy-2-nitrobenzyl alcohol (6-nitroveratryl alcohol, CAS 1016-58-6). The key structural differentiation lies in the relative positioning of the two methoxy groups: adjacent (3,4-positions) in the target compound versus separated (4,5-positions) in the comparator [1]. In the target compound, both methoxy groups are ortho/para to the nitro group, whereas in the 4,5-isomer, only the 4-methoxy is ortho to the nitro while the 5-methoxy is meta. This distinction creates a different electron density distribution across the aromatic ring, which can influence photochemical cleavage rates and reaction selectivity in downstream applications [2].
| Evidence Dimension | Substitution pattern and methoxy group positioning |
|---|---|
| Target Compound Data | 3,4-dimethoxy substitution: methoxy groups at C3 and C4 (adjacent, ortho to each other); both methoxy groups are ortho/para relative to nitro at C2 |
| Comparator Or Baseline | 4,5-dimethoxy substitution (CAS 1016-58-6): methoxy groups at C4 and C5 (separated, para to each other); 4-methoxy is ortho to nitro, 5-methoxy is meta to nitro |
| Quantified Difference | Structural differentiation confirmed by distinct CAS registry numbers (122029-28-1 vs. 1016-58-6) and distinct InChIKeys (BDBDNDCRZNEDAC-UHFFFAOYSA-N vs. WBSCOJBVYHQOFB-UHFFFAOYSA-N) |
| Conditions | Structural comparison based on IUPAC nomenclature and CAS registry data |
Why This Matters
This regioisomeric difference directly impacts electronic properties, which can affect photochemical quantum yields and the regioselectivity of subsequent derivatization reactions; procurement of the correct isomer is essential for experimental reproducibility in PPG applications.
- [1] NIST Chemistry WebBook. 6-Nitroveratryl alcohol (CAS 1016-58-6). NIST Standard Reference Database Number 69. National Institute of Standards and Technology. View Source
- [2] Klán, P., Šolomek, T., Bochet, C.G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A. and Wirz, J., 2013. Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy. Chemical Reviews, 113(1), pp.119-191. View Source
